1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound featuring a pyrrolidine ring, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of 1H-1,2,3-triazole with a suitable pyrrolidine derivative under controlled conditions. The reaction conditions often require the use of a catalyst, such as a transition metal, and may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful in the study of biological processes.
Medicine: Potential medicinal properties, such as anti-inflammatory or antimicrobial effects, may be explored.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
1-(3-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: Similar structure but with a different triazole ring.
2-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the triazole ring.
Uniqueness: The presence of the 1H-1,2,3-triazol-1-yl group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-12(14)10-15(20)18-8-6-13(11-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJKNUNWIZXWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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